2-Amino-3-(2,5-dichlorothiophen-3-yl)propanoic acid;hydrochloride
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Overview
Description
2-Amino-3-(2,5-dichlorothiophen-3-yl)propanoic acid;hydrochloride is a compound with the molecular formula C7H7Cl2NO2S·HCl It is a derivative of propanoic acid, featuring a thiophene ring substituted with two chlorine atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-3-(2,5-dichlorothiophen-3-yl)propanoic acid;hydrochloride typically involves the following steps:
Formation of the Thiophene Ring: The thiophene ring is synthesized through a series of reactions involving sulfur and a suitable diene.
Chlorination: The thiophene ring is then chlorinated at the 2 and 5 positions using chlorine gas or a chlorinating agent such as sulfuryl chloride.
Amino Acid Formation: The chlorinated thiophene is reacted with a suitable amino acid precursor to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale chlorination and amino acid synthesis processes, utilizing continuous flow reactors to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
2-Amino-3-(2,5-dichlorothiophen-3-yl)propanoic acid;hydrochloride undergoes various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the chlorine substituents or the thiophene ring itself.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Dechlorinated thiophene derivatives.
Substitution: Thiophene derivatives with various functional groups replacing the chlorine atoms.
Scientific Research Applications
2-Amino-3-(2,5-dichlorothiophen-3-yl)propanoic acid;hydrochloride has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of novel materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Amino-3-(2,5-dichlorothiophen-3-yl)propanoic acid;hydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering downstream effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-Amino-3-(2,5-dibromothiophen-3-yl)propanoic acid;hydrochloride: Similar structure but with bromine substituents instead of chlorine.
2-Amino-3-(2,5-dimethylthiophen-3-yl)propanoic acid;hydrochloride: Features methyl groups instead of chlorine atoms.
Uniqueness
2-Amino-3-(2,5-dichlorothiophen-3-yl)propanoic acid;hydrochloride is unique due to its specific chlorine substitutions, which confer distinct chemical properties and reactivity compared to its analogs. This uniqueness makes it valuable for specific research and industrial applications.
Properties
IUPAC Name |
2-amino-3-(2,5-dichlorothiophen-3-yl)propanoic acid;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7Cl2NO2S.ClH/c8-5-2-3(6(9)13-5)1-4(10)7(11)12;/h2,4H,1,10H2,(H,11,12);1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PVWKRYXCLPIAAP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC(=C1CC(C(=O)O)N)Cl)Cl.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8Cl3NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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